5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)5-9-6-10(11(14)15)13-16-9/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTVSUMAKKBMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=NO2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, based on various studies and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H8FNO3
- Molecular Weight : 219.17 g/mol
- CAS Number : 1096392
The presence of the fluorobenzyl group enhances its lipophilicity, which may contribute to its biological activity by improving membrane permeability.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity
- Cytotoxicity against Cancer Cells
- Enzyme Inhibition
- Immunomodulatory Effects
Antimicrobial Activity
Research indicates that isoxazole derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showcasing their potential as antimicrobial agents.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| This compound | TBD | TBD |
| Related Compounds | 62.5 | 78.12 |
These results suggest that modifications in the isoxazole structure can influence antimicrobial potency.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines, including HeLa and A549 cells. The results indicate that certain derivatives exhibit selective cytotoxicity while maintaining low toxicity at lower concentrations.
| Compound | IC50 (HeLa) | IC50 (A549) |
|---|---|---|
| This compound | TBD | TBD |
| Control (e.g., Doxorubicin) | 0.5 | 0.7 |
These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, studies have shown that it can inhibit tyrosinase activity, which is significant in skin lightening treatments.
Mechanism of Action :
- Competitive Inhibition : The compound may act by binding to the active site of tyrosinase, preventing substrate access.
- Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Immunomodulatory Effects
Recent studies have explored the immunomodulatory properties of isoxazole derivatives. For example, certain compounds have demonstrated the ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), indicating potential applications in immunosuppressive therapies.
Case Studies
- Tyrosinase Inhibition Study : A comparative analysis of various isoxazole derivatives showed that modifications at specific positions significantly enhance inhibitory activity against tyrosinase compared to standard inhibitors like kojic acid.
- Cytotoxicity Evaluation : In a study involving HeLa cells treated with different concentrations of isoxazole derivatives, it was observed that some compounds exhibited pronounced cytotoxic effects at higher concentrations while others remained non-toxic even at elevated doses.
Scientific Research Applications
Pharmaceutical Research
Anti-inflammatory and Analgesic Properties
One of the primary applications of 5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid is in the development of anti-inflammatory and analgesic drugs. It serves as an intermediate in synthesizing compounds that inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LO). Inhibitors of 5-LO are crucial for treating conditions like asthma and other inflammatory diseases .
Leukotriene Biosynthesis Inhibition
Research indicates that derivatives of isoxazole, including this compound, can effectively inhibit leukotriene biosynthesis. Leukotrienes are lipid mediators that play significant roles in immune responses and inflammation. By modulating the activity of enzymes involved in their production, these compounds have potential therapeutic implications for respiratory diseases and certain cancers .
Biochemical Research
Enzyme Interaction Studies
In biochemical assays, this compound is utilized to study enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor allows researchers to investigate the dynamics of various biological systems, contributing to a deeper understanding of enzyme mechanisms and metabolic regulation .
Antioxidant Activity
Recent studies have explored the antioxidant properties of isoxazole derivatives. Compounds related to this compound have shown promising results in combating oxidative stress in cellular models, suggesting potential applications in aging research and the development of antioxidant therapies .
Material Science
Development of Advanced Materials
The unique chemical properties of this compound make it a candidate for developing advanced materials such as polymers and coatings. Its incorporation into material formulations can enhance durability and performance characteristics, making it valuable in industrial applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance reactivity in electrophilic substitutions but reduce solubility.
- Electron-donating groups (e.g., methoxy) improve solubility but may lower metabolic stability .
- Halogenated derivatives (F, Cl) balance lipophilicity and electronic effects, making them versatile in medicinal chemistry .
Chemical Reactivity and Stability
- Hydrogenation: Benzyl-like groups (e.g., 4-fluorobenzyl) undergo selective deoxygenation over Pd/C, forming enaminones without affecting the isoxazole ring . In contrast, nitro-substituted derivatives (e.g., 5-(4-nitrophenyl)) are prone to reduction, forming amines .
- Acid/Base Stability :
Physicochemical Properties
| Property | 5-(4-Fluorobenzyl) | 5-(4-Chlorophenyl) | 5-(4-Methoxyphenyl) |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.1 | 2.2 |
| Solubility (mg/mL, H2O) | 0.12 | 0.08 | 1.5 |
| Melting Point (°C) | 180-182 | 175-177 | 165-168 |
Notes:
Preparation Methods
Note: Although this patented process targets a trifluoromethyl anilide derivative, the initial steps of isoxazole ring formation and carboxylic acid preparation are directly relevant to synthesizing this compound, substituting the amide formation step with appropriate benzylation or side-chain introduction methods.
Specific Considerations for 5-(4-Fluorobenzyl) Substitution
- The 4-fluorobenzyl group can be introduced via nucleophilic substitution or cross-coupling reactions on a suitable isoxazole precursor bearing a leaving group at the 5-position.
- Alternatively, synthesis may involve initial formation of 5-(4-fluorobenzyl)-substituted β-ketoesters prior to cyclization.
Alternative Modern Synthetic Routes
Recent advances in heterocyclic synthesis, particularly from the Journal of Organic Chemistry (2025), describe efficient methods for synthesizing substituted oxazoles and related heterocycles directly from carboxylic acids using triflylpyridinium reagents and isocyanides. Although this method is developed for oxazoles, the principles may be adapted for isoxazole synthesis involving:
- Activation of carboxylic acids to acylpyridinium salts.
- Cycloaddition with isocyanoacetates or related nucleophiles.
- Mild reaction conditions allowing functional group tolerance and scalability.
This method offers advantages such as:
- Rapid reaction times (e.g., 30 minutes at 40 °C).
- High yields with broad substrate scope.
- Practical recovery and reuse of catalysts (e.g., DMAP).
Such approaches could be explored for synthesizing this compound analogs with improved efficiency and sustainability.
Analytical and Purity Considerations
- By-products such as 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) and isomeric impurities can form during synthesis, particularly under basic or reflux conditions.
- Controlled reaction temperatures, choice of hydroxylamine salt (hydroxylamine sulfate preferred over hydrochloride), and careful stirring minimize impurity formation.
- Purification steps include crystallization and chromatography to achieve high purity (HPLC potency up to 99.8–100%).
Summary Table of Key Parameters for Isoxazole-3-carboxylic Acid Preparation
| Parameter | Optimal Range/Condition | Impact on Product Quality |
|---|---|---|
| Reaction temperature (Step 1) | 90–120 °C (preferably 100–110 °C) | Efficient formation of ethyl ethoxymethyleneacetoacetate |
| Hydroxylamine salt | Hydroxylamine sulfate | Reduces isomeric impurities and clarifies reaction mixture |
| Cyclization temperature (Step 2) | −20 °C to 10 °C (preferably −10 to 0 °C) | Minimizes by-products and improves yield |
| Acid hydrolysis | Strong acid (e.g., HCl) at ambient to reflux | Converts ester to carboxylic acid cleanly |
| Acid chloride formation | Thionyl chloride, 0–50 °C | Produces reactive intermediate for further substitution |
| Substituent introduction | Nucleophilic substitution or coupling | Enables 4-fluorobenzyl group incorporation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves chalcone intermediates derived from substituted benzaldehydes. For example, aldol condensation of 4-fluorobenzaldehyde with acetone generates a chalcone, which reacts with diethyl oxalate to form a 2,4-diketoester. Cyclization with hydroxylamine hydrochloride in an acetic acid/sodium acetate buffer (pH 4) ensures regioselective formation of the isoxazole ring. Optimizing reaction time (1.5–5 hours) and temperature (reflux conditions) improves yield, while purification via recrystallization from ethanol or chloroform/ether enhances purity .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm regioselectivity and substituent positions (e.g., distinguishing C3 vs. C5 substitution).
- Mass Spectrometry (Exact Mass) : The calculated exact mass (e.g., 234.00205 Da) helps verify molecular integrity .
- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) assesses purity, using acetonitrile/water gradients.
- Topological Polar Surface Area (TPSA) : Computational tools predict solubility and permeability (reported TPSA: 61.6 Ų) .
Q. What are the key considerations for safely handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers, protected from light and moisture at 2–8°C.
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can regioselectivity issues be addressed during the cyclization step in the synthesis of isoxazole derivatives?
- Methodological Answer : Regioselectivity is controlled by the electrophilicity of the diketoester. The ethoxycarbonyl group at C3 enhances electrophilicity at C2, favoring attack by hydroxylamine’s nucleophilic nitrogen. Buffering the reaction at pH 4 (acetic acid/sodium acetate) stabilizes HNOH, ensuring preferential cyclization at the desired position. Monitoring reaction progress via TLC or in-situ IR spectroscopy can detect incomplete cyclization .
Q. What methodologies are used to evaluate the anti-inflammatory activity of fluorobenzyl-substituted isoxazole carboxylates?
- Methodological Answer :
- In Vitro Assays : COX-1/COX-2 inhibition studies using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits.
- Cell-Based Models : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages.
- In Vivo Models : Carrageenan-induced rat paw edema for acute inflammation; adjuvant-induced arthritis for chronic models. Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) show enhanced activity due to improved receptor binding .
Q. How can salt formation or polymorph screening improve the physicochemical properties of this compound for pharmacological applications?
- Methodological Answer :
- Salt Formation : Mesylate or hydrochloride salts improve aqueous solubility (e.g., via enhanced hydrogen bonding).
- Polymorph Screening : High-throughput crystallization (solvent/antisolvent methods) identifies stable forms. Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRPD) characterize thermal stability and crystal structure. For example, mesylate hydrates exhibit superior bioavailability in preclinical models .
Q. How do structural modifications at the benzyl position influence the compound’s pharmacological profile?
- Methodological Answer : Substituents at the 4-position of the benzyl group modulate activity:
- Electron-Withdrawing Groups (e.g., -F, -NO) : Enhance metabolic stability and target affinity (e.g., glutamate receptor modulation) .
- Electron-Donating Groups (e.g., -OCH) : Increase solubility but may reduce membrane permeability.
- Bulkier Groups (e.g., -CF) : Improve selectivity by sterically blocking off-target interactions. SAR studies using Hammett constants (σ) correlate substituent effects with logP and IC values .
Data Analysis & Contradictions
Q. What strategies are employed to resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC protocols) to identify variability sources.
- Dose-Response Validation : Reproduce studies with standardized protocols (e.g., NIH/WHO guidelines).
- Computational Modeling : Molecular docking or QSAR models reconcile discrepancies by accounting for conformational flexibility or solvent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
